12-(4-bromophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one is a heterocyclic compound that features a unique fusion of thieno, pyrimido, and thiadiazin rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through the cyclization of a suitable precursor, such as a substituted thiophene.
Introduction of the Pyrimido Ring: The pyrimido ring is introduced via a condensation reaction with a suitable amine and aldehyde or ketone.
Formation of the Thiadiazin Ring: The final step involves the cyclization to form the thiadiazin ring, often using sulfur-containing reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro groups to amines.
Substitution: The bromine atom in the 4-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines (if nitro groups are present).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one
- 2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-7,8-dimethyl-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one imparts unique reactivity and biological activity compared to its chloro and fluoro analogs. This can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C16H12BrN3OS2 |
---|---|
Molecular Weight |
406.3g/mol |
IUPAC Name |
12-(4-bromophenyl)-4,5-dimethyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraen-2-one |
InChI |
InChI=1S/C16H12BrN3OS2/c1-8-9(2)23-14-13(8)15(21)20-16(18-14)22-7-12(19-20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3 |
InChI Key |
YTHRSUGXUDZQQM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.